1-(2,5-Dimethyloxazol-4-yl)ethanamine
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Overview
Description
1-(2,5-Dimethyloxazol-4-yl)ethanamine is a heterocyclic organic compound characterized by the presence of an oxazole ring substituted with two methyl groups at positions 2 and 5, and an ethanamine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-4-aminomethyl oxazole with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to minimize side reactions and optimize the conversion of starting materials to the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethyloxazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted ethanamine derivatives .
Scientific Research Applications
1-(2,5-Dimethyloxazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyloxazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness: 1-(2,5-Dimethyloxazol-4-yl)ethanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-4(8)7-5(2)10-6(3)9-7/h4H,8H2,1-3H3 |
InChI Key |
FAOHLDUODWJJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C)C(C)N |
Origin of Product |
United States |
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